5-(3-Nitroanilino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitroanilino)pentan-1-ol is an organic compound with the molecular formula C11H16N2O3 It is characterized by the presence of a nitro group attached to the aniline moiety, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitroanilino)pentan-1-ol typically involves the reaction of 3-nitroaniline with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitroanilino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: Formation of 5-(3-Nitroanilino)pentan-2-one.
Reduction: Formation of 5-(3-Aminoanilino)pentan-1-ol.
Substitution: Formation of 5-(3-Nitroanilino)pentyl chloride.
Scientific Research Applications
5-(3-Nitroanilino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and hydroxyl functionalities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Nitroanilino)pentan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol: A primary alcohol with a similar pentanol chain but lacking the nitroaniline moiety.
3-Nitroaniline: Contains the nitroaniline structure but lacks the pentanol chain.
5-(3-Aminoanilino)pentan-1-ol: A reduced form of 5-(3-Nitroanilino)pentan-1-ol with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the combination of its nitroaniline and pentanol functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
823829-18-1 |
---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(3-nitroanilino)pentan-1-ol |
InChI |
InChI=1S/C11H16N2O3/c14-8-3-1-2-7-12-10-5-4-6-11(9-10)13(15)16/h4-6,9,12,14H,1-3,7-8H2 |
InChI Key |
OJIPLFHAWIFRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.